Cas no 2227857-50-1 ((2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol)

(2R)-4-(4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル)ブタン-2-オールは、キラルなアルコール基を有する有機硫黄化合物です。この化合物は、ベンゾチオフェン骨格とヒドロキシル基の立体特異的な配置により、高い立体選択性を発現します。特に、医薬品中間体としての応用が期待されており、不斉合成における優れたビルディングブロックとしての機能が注目されています。その構造的特徴から、酵素阻害剤や生理活性物質の合成前駆体としての利用可能性が研究されています。高い純度と安定性を兼ね備えており、複雑な分子構造の構築に適しています。

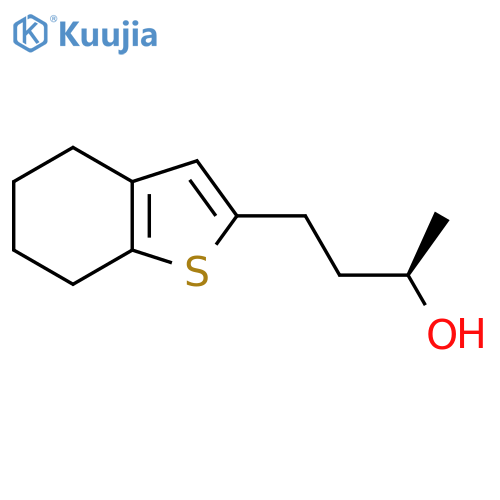

2227857-50-1 structure

商品名:(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol

(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol

- 2227857-50-1

- EN300-1736547

-

- インチ: 1S/C12H18OS/c1-9(13)6-7-11-8-10-4-2-3-5-12(10)14-11/h8-9,13H,2-7H2,1H3/t9-/m1/s1

- InChIKey: GFFCOMOPUZZYFY-SECBINFHSA-N

- ほほえんだ: S1C(CC[C@@H](C)O)=CC2=C1CCCC2

計算された属性

- せいみつぶんしりょう: 210.10783637g/mol

- どういたいしつりょう: 210.10783637g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 48.5Ų

(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1736547-0.5g |

(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol |

2227857-50-1 | 0.5g |

$1866.0 | 2023-09-20 | ||

| Enamine | EN300-1736547-1.0g |

(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol |

2227857-50-1 | 1g |

$1944.0 | 2023-06-04 | ||

| Enamine | EN300-1736547-10.0g |

(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol |

2227857-50-1 | 10g |

$8357.0 | 2023-06-04 | ||

| Enamine | EN300-1736547-0.1g |

(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol |

2227857-50-1 | 0.1g |

$1711.0 | 2023-09-20 | ||

| Enamine | EN300-1736547-2.5g |

(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol |

2227857-50-1 | 2.5g |

$3809.0 | 2023-09-20 | ||

| Enamine | EN300-1736547-5.0g |

(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol |

2227857-50-1 | 5g |

$5635.0 | 2023-06-04 | ||

| Enamine | EN300-1736547-0.05g |

(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol |

2227857-50-1 | 0.05g |

$1632.0 | 2023-09-20 | ||

| Enamine | EN300-1736547-0.25g |

(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol |

2227857-50-1 | 0.25g |

$1789.0 | 2023-09-20 | ||

| Enamine | EN300-1736547-5g |

(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol |

2227857-50-1 | 5g |

$5635.0 | 2023-09-20 | ||

| Enamine | EN300-1736547-1g |

(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol |

2227857-50-1 | 1g |

$1944.0 | 2023-09-20 |

(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol 関連文献

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

2227857-50-1 ((2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol) 関連製品

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量